molecular formula C21H21N3O4 B11452975 2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11452975
M. Wt: 379.4 g/mol
InChI Key: VFNOUHWFQYMJGF-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of 2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction mixture is then subjected to a series of purification steps, including washing with hexane and water, to isolate the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzimidazole scaffold allows for substitution reactions, particularly at the phenyl and pyrimido rings.

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole scaffold allows it to bind to various enzymes and receptors, influencing biological processes. For example, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The presence of electron-donating groups (e.g., hydroxyl, methoxy) enhances its bioactivity, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) may decrease its inhibitory effects .

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate include other benzimidazole derivatives such as:

  • Osimertinib
  • Navelbine
  • Alectinib
  • Nocodazole
  • Abermaciclib
  • Vinblastine

These compounds share the benzimidazole scaffold but differ in their substituent groups, which influence their bioactivity and therapeutic applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-methoxyethyl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O4/c1-13-18(20(26)28-11-10-27-2)19(14-6-5-7-15(25)12-14)24-17-9-4-3-8-16(17)23-21(24)22-13/h3-9,12,19,25H,10-11H2,1-2H3,(H,22,23)

InChI Key

VFNOUHWFQYMJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)O)C(=O)OCCOC

Origin of Product

United States

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